molecular formula C10H16O B082256 (1alpha,3Abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol CAS No. 10271-47-3

(1alpha,3Abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol

Katalognummer B082256
CAS-Nummer: 10271-47-3
Molekulargewicht: 152.23 g/mol
InChI-Schlüssel: QIBGUXADVFUERT-CVPUBMOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1alpha,3Abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a cyclic alcohol that has a unique structure and properties that make it an attractive candidate for research.

Wirkmechanismus

The mechanism of action of (1alpha,3Abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development of various diseases.
Biochemical and Physiological Effects
Studies have shown that (1alpha,3Abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol has a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and prevent viral replication. Additionally, it has been shown to have a protective effect on the liver and kidneys.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using (1alpha,3Abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol in lab experiments is its unique structure and properties. It has been shown to be a versatile compound that can be used in a range of research applications. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.

Zukünftige Richtungen

There are several future directions for research on (1alpha,3Abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol. One area of research is in the development of new drugs that target specific diseases. Another area of research is in the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is potential for research on the use of this compound in other fields, such as materials science and nanotechnology.
In conclusion, (1alpha,3Abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol is a unique and versatile compound that has potential applications in various fields. Its complex synthesis method and unique properties make it an attractive candidate for scientific research. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesemethoden

The synthesis of (1alpha,3Abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of palladium-catalyzed cyclization of acyclic precursors. This method has been shown to be effective in producing high yields of the compound.

Wissenschaftliche Forschungsanwendungen

(1alpha,3Abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. The compound has been shown to have potential as an anti-inflammatory, anti-cancer, and anti-viral agent.

Eigenschaften

CAS-Nummer

10271-47-3

Molekularformel

C10H16O

Molekulargewicht

152.23 g/mol

IUPAC-Name

(1R,2R,3S,6S,7S)-tricyclo[5.2.1.02,6]decan-3-ol

InChI

InChI=1S/C10H16O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-11H,1-5H2/t6-,7+,8-,9-,10+/m0/s1

InChI-Schlüssel

QIBGUXADVFUERT-CVPUBMOQSA-N

Isomerische SMILES

C1C[C@@H]2C[C@H]1[C@H]3[C@@H]2[C@H](CC3)O

SMILES

C1CC2CC1C3C2C(CC3)O

Kanonische SMILES

C1CC2CC1C3C2C(CC3)O

Andere CAS-Nummern

10271-47-3

Synonyme

(1alpha,3abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.